molecular formula C16H13N3O3 B5518348 N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No. B5518348
M. Wt: 295.29 g/mol
InChI Key: FPFRHBBXZJBPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide often involves complex reactions where the key steps might include condensation, cyclization, and acylation processes. These reactions are crucial for introducing specific functional groups that confer the desired biological activities on the final compound. The literature provides insights into the synthesis of various bioactive molecules, highlighting the importance of precise chemical manipulation to achieve targeted molecular architectures (Hossain et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is characterized by specific functional groups that are essential for their biological activities. Structural analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational preferences and the spatial arrangement of atoms within the molecule. These analyses are critical for understanding the molecular basis of the compound's reactivity and interaction with biological targets (Birken & Oldendorf, 1989).

Chemical Reactions and Properties

Compounds with the core structure of N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide participate in various chemical reactions that modify their chemical properties. These reactions can include nucleophilic substitutions, oxidative stress responses, and interactions with enzymes involved in metabolic pathways. Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their formulation and delivery in a therapeutic context. These properties are influenced by the compound's molecular structure and can significantly affect its bioavailability and pharmacokinetics. Studies focusing on the physical properties of related compounds provide valuable information for the development of effective drug formulations (Peltoniemi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological macromolecules, are critical for the compound's pharmacological profile. Investigations into the chemical behavior of such compounds under various conditions can reveal important insights into their mechanism of action, potential therapeutic uses, and safety profile (Brune et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of compounds structurally related to N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, highlighting their potential in medicinal chemistry. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showcasing its anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's structure was elucidated using various spectroscopic techniques, emphasizing the role of intermolecular hydrogen bonding in its stability (Sharma et al., 2018).

Anticancer Potential

Several studies have focused on the synthesis of novel compounds with structural similarities, exploring their anticancer properties. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor activity against human tumor cell lines. This research underscores the significance of structural modifications in enhancing anticancer activity, indicating the potential utility of N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide derivatives in cancer therapy (Yurttaş et al., 2015).

Antimicrobial Activity

Research into derivatives of N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has also uncovered compounds with promising antimicrobial properties. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their antimicrobial efficacy against a range of microorganisms. Such studies suggest that derivatives of N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide could serve as a basis for developing new antimicrobial agents (Mistry et al., 2009).

Antioxidant and Radical Scavenging Activity

The antioxidant properties of phenolic compounds structurally related to N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide have been examined, with findings indicating their efficacy in inhibiting lipid peroxidation and scavenging peroxyl radicals. This highlights a potential area of application for N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide derivatives in preventing oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).

Molecular Docking and Drug Design

The synthesis and molecular docking analysis of compounds related to N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide offer insights into their potential as anti-inflammatory drugs. Al-Ostoot et al. (2020) synthesized an indole acetamide derivative, demonstrating its anti-inflammatory activity through in silico modeling. Such studies underscore the utility of N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide derivatives in the design of new therapeutic agents (Al-Ostoot et al., 2020).

Future Directions

The future directions for research on “N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by similar compounds, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

N-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17)8-14(13)16(19)22/h2-8H,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFRHBBXZJBPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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